molecular formula C10H7F3N2O2S B2805020 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 893754-27-3

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2805020
CAS No.: 893754-27-3
M. Wt: 276.23
InChI Key: QGWVLKTUYSPSLF-UHFFFAOYSA-N
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Description

“3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthetic Pathways and Compound Libraries One significant application of 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid and its derivatives is in the development of compound libraries for pharmaceutical research. Volochnyuk et al. (2010) described the synthesis of a library of fused pyridine-4-carboxylic acids, including thieno[2,3-b]pyridines, by a Combes-type reaction followed by hydrolysis. This library demonstrated potential for combinatorial transformations and heterocyclizations, key processes in drug discovery (Volochnyuk et al., 2010).

Photophysical Properties in Antitumor Research Carvalho et al. (2013) explored the photophysical properties (absorption and fluorescence) of thieno[2,3-b]pyridine derivatives, evaluating their potential as antitumor compounds. They found that these compounds exhibited significant solvatochromic behavior and could be effectively incorporated into lipid membranes, indicating potential applications in drug delivery (Carvalho et al., 2013).

Diverse Heterocyclic Derivatives for Biological Activity Rateb (2014) demonstrated the versatility of thieno[2,3-b]pyridine derivatives in synthesizing various heterocyclic compounds. These compounds, including pyrazolyl oxadiazolylthieno[2,3-b]pyridines, hold potential for a wide range of biological applications (Rateb, 2014).

Chemical Cyclizations and Bioactivity Analysis Chigorina et al. (2019) focused on the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and their subsequent cyclization to create new heterocyclic compounds. They performed in silico analysis of the biological activity of these synthesized compounds, indicating potential pharmaceutical applications (Chigorina et al., 2019).

Antitumor Potential and Cell Growth Inhibition Queiroz et al. (2011) investigated the growth inhibitory activity of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates on various human tumor cell lines. They found that certain derivatives significantly altered cell cycle distribution and induced apoptosis, highlighting the antitumor potential of these compounds (Queiroz et al., 2011).

Properties

IUPAC Name

3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2S/c1-3-2-4(10(11,12)13)15-8-5(3)6(14)7(18-8)9(16)17/h2H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWVLKTUYSPSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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